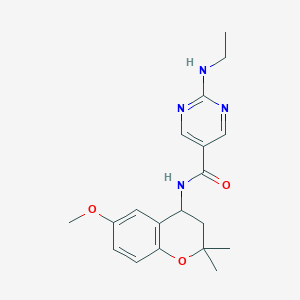

![molecular formula C19H26N6O B5548550 5-isobutyl-1'-(pyrazin-2-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5548550.png)

5-isobutyl-1'-(pyrazin-2-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5-isobutyl-1'-(pyrazin-2-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]" is a synthetic molecule of interest in various chemical and pharmaceutical studies. It belongs to a class of compounds known for their complex molecular structure and potential biological activities.

Synthesis Analysis

The synthesis of related spiro compounds often involves multi-component condensation reactions. For example, the one-step synthesis of similar substituted spiro compounds has been achieved through three-component condensation, combining elements like piperidinones, pyrazolones, and malononitrile, which could serve as a basis for the synthesis of the target compound (Shestopalov et al., 2002).

Molecular Structure Analysis

The molecular structure of related compounds often features a spiro configuration linking two heterocyclic rings. This structure is significant for its potential pharmacological activities and structural stability. Structural analyses typically involve NMR spectroscopy and X-ray crystallography to determine conformation and configuration details, as seen in similar studies (Whelan et al., 1995).

Chemical Reactions and Properties

Compounds of similar structures participate in various chemical reactions, including electrochemical methods that proceed under milder conditions than their chemically catalyzed counterparts, influencing yield and selectivity (Shestopalov et al., 2003). The spiro configuration impacts the chemical reactivity and interactions of the molecule.

Applications De Recherche Scientifique

Pharmacological and Biochemical Applications

Compounds derived from similar structural frameworks, such as tropane-3-spiro-4'(5')-imidazolines, have been synthesized and studied for their potential as 5-HT3 receptor antagonists. These studies involve detailed structural and conformational analyses, including NMR spectroscopy and X-ray diffraction, to understand their binding affinities and potential pharmacological applications, especially in areas like the von Bezold-Jarisch reflex, which is related to cardiovascular responses (Whelan et al., 1995).

Anticancer and Antitumor Agents

Research into similar spirocyclic compounds has led to the discovery of molecules with significant antitumor and anticancer properties. For instance, novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones have shown efficacy as c-Met/ALK dual inhibitors, demonstrating potent antitumor activity in human gastric carcinoma xenograft models (Li et al., 2013).

Enzyme Inhibition for Disease Treatment

Spirocyclic compounds have been explored for their role in inhibiting enzymes relevant to disease pathways. For instance, spiropiperidine lactam derivatives have been synthesized as inhibitors of acetyl-CoA carboxylase, a key enzyme in fatty acid metabolism, highlighting the potential for treatment of metabolic diseases (Huard et al., 2012).

Antiviral Applications

Design and synthesis efforts have focused on spirocyclic compounds as inhibitors of viral replication, particularly targeting the NS4B protein of the Hepatitis C virus. These studies have identified potent compounds capable of inhibiting viral replication in genotype 1a and 1b replicons, suggesting a promising avenue for antiviral therapy development (Tai et al., 2014).

Propriétés

IUPAC Name |

[5-(2-methylpropyl)spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl]-pyrazin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N6O/c1-14(2)12-25-8-3-15-17(23-13-22-15)19(25)4-9-24(10-5-19)18(26)16-11-20-6-7-21-16/h6-7,11,13-14H,3-5,8-10,12H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMJFQZXBPSRSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCC2=C(C13CCN(CC3)C(=O)C4=NC=CN=C4)N=CN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Isobutyl-1'-(pyrazin-2-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-aminoethyl)-N-methyl-N-[3-(methylthio)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5548470.png)

![1,3-dimethyl-6-{[(2S)-2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5548488.png)

![7-chloro-4-[(8-fluoro-2-quinolinyl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5548496.png)

![8-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5548519.png)

![1-ethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5548528.png)

![4,4-difluoro-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-L-prolinamide dihydrochloride](/img/structure/B5548533.png)

![2-(dimethylamino)-2-(4-methylphenyl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide](/img/structure/B5548538.png)

![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5548541.png)

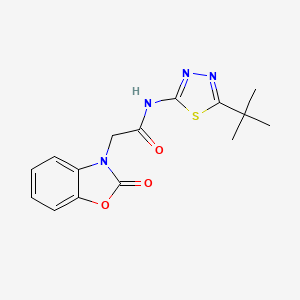

![4-methyl-2-{2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5548552.png)

![N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5548560.png)

![5-(4-tert-butylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5548562.png)